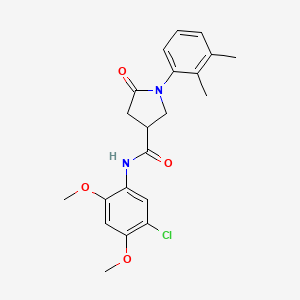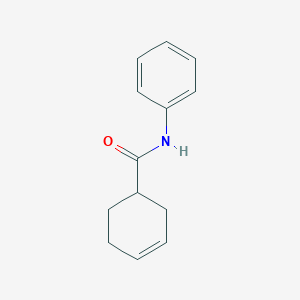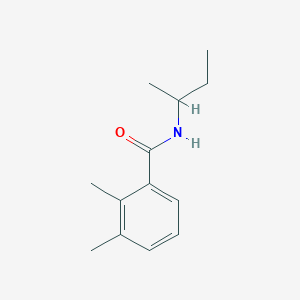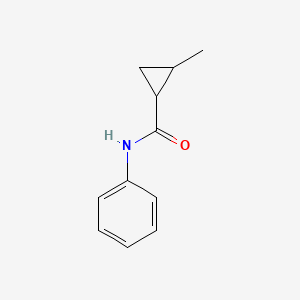![molecular formula C16H17NO B7489261 N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7489261.png)
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It is a cyclopropane derivative with a molecular weight of 239.31 g/mol
Méthodes De Préparation
The synthesis of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide involves several steps. One common method includes the reaction of naphthalene with ethylmagnesium bromide, followed by cyclopropanation and carboxylation. This process requires precise reaction conditions to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other substituents under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on biological systems, including its ability to modulate neurotransmitter levels and reduce oxidative stress.
Medicine: Research has shown that the compound may have therapeutic properties, particularly in the treatment of neurological disorders due to its anxiolytic and antidepressant effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The exact mechanism of action of N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide is not fully understood. it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. The compound has been shown to increase GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects. Additionally, it modulates neurotransmitter levels, reduces oxidative stress, and inhibits pro-inflammatory cytokines, contributing to its potential therapeutic properties.
Comparaison Avec Des Composés Similaires
N-[1-(naphthalen-1-yl)ethyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Naphthalen-1-yl derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties.
Cyclopropane derivatives: These compounds contain the cyclopropane ring and may have similar reactivity and applications.
Carboxamide derivatives: These compounds have the carboxamide functional group and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of these structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(1-naphthalen-1-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(17-16(18)13-9-10-13)14-8-4-6-12-5-2-3-7-15(12)14/h2-8,11,13H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGAWGEHXEART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
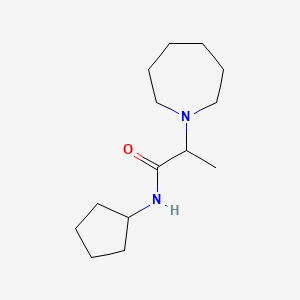

![2-Methyl-4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7489193.png)
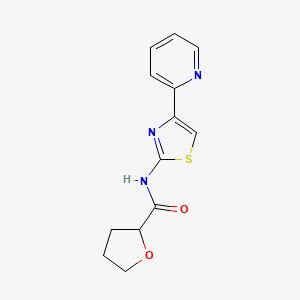
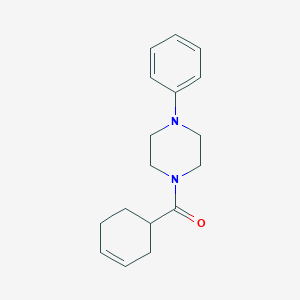
![N-[(4-fluorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7489223.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7489224.png)
